
1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ion-pair Binding and Metal Coordination
Research into mixed N,S-donor 2-ureidopyridine ligands, including compounds similar to 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, has demonstrated the ability of these molecules to bind metal ions through both pyridyl nitrogen atoms and thioether sulfur donors. These ligands are capable of binding contact ion-pairs through simultaneous coordination and hydrogen bonding interactions, as evidenced by the structure of silver(I) complexes with such ligands. This unique binding mechanism suggests potential applications in the development of novel coordination complexes and metal ion sensors (Qureshi et al., 2009).
Hydrogen Bonding and Molecular Recognition
Pyrid-2-yl ureas have been studied for their conformational isomerism and ability to engage in intramolecular hydrogen bonding, as well as for their potential in molecular recognition processes, such as binding to cytosine. This suggests a role in the design of molecular sensors and in the development of supramolecular assemblies based on hydrogen bonding and selective molecular recognition (Chien et al., 2004).
Synthetic Cytokinins and Plant Growth Regulation
Urea derivatives have been identified as synthetic compounds with cytokinin-like activity, affecting cell division and differentiation in plants. Specific urea cytokinins, such as forchlorofenuron and thidiazuron, have been extensively used in plant morphogenesis studies. This indicates potential applications in agriculture for the regulation of plant growth and development (Ricci & Bertoletti, 2009).
Anticancer Activity
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has revealed significant antiproliferative effects against various cancer cell lines, suggesting their potential as novel anticancer agents. The mechanism of action may involve the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation (Feng et al., 2020).
Antiangiogenic Effects
Novel urea derivatives have been synthesized and evaluated for their potential as VEGFR-2 tyrosine kinase inhibitors, demonstrating significant antiangiogenic effects. This research suggests applications in the development of new therapies for diseases characterized by pathological angiogenesis, such as cancer and age-related macular degeneration (Machado et al., 2015).
特性
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(22-13-4-9-16-7-2-1-3-8-16)23-15-17-10-5-12-21-19(17)18-11-6-14-25-18/h1-3,5-8,10-12,14H,4,9,13,15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYDIRZMHKDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)
![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)

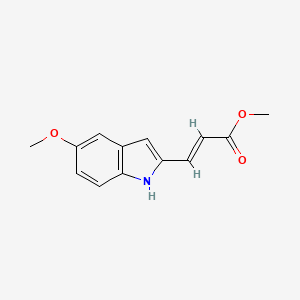
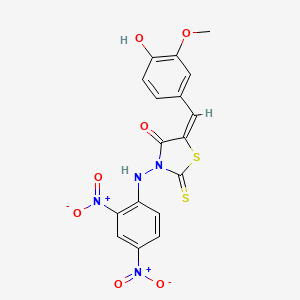
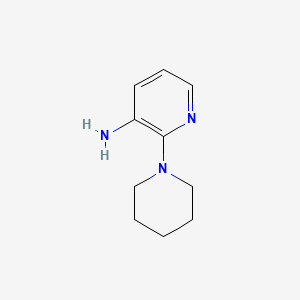
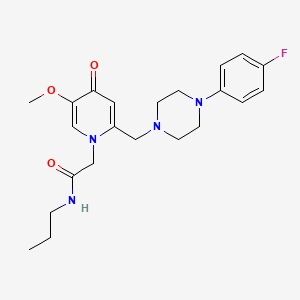
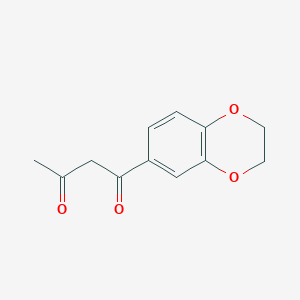
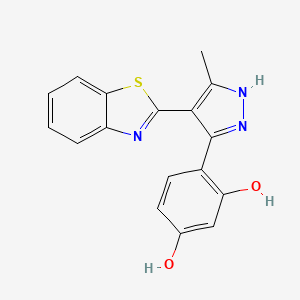
![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)
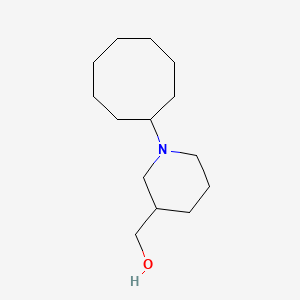
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

